molecular formula C10H10ClF3N2O B11960528 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea CAS No. 2711-20-8

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea

Cat. No.: B11960528
CAS No.: 2711-20-8
M. Wt: 266.65 g/mol
InChI Key: WPKYGXCUDANURX-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is an organic compound that features a trifluoromethyl group, which is known for its unique chemical properties. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea is utilized in various fields:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability .

Comparison with Similar Compounds

Properties

CAS No.

2711-20-8

Molecular Formula

C10H10ClF3N2O

Molecular Weight

266.65 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C10H10ClF3N2O/c1-16(2)9(17)15-8-5-6(10(12,13)14)3-4-7(8)11/h3-5H,1-2H3,(H,15,17)

InChI Key

WPKYGXCUDANURX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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